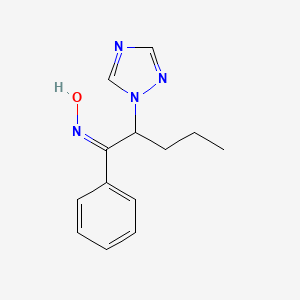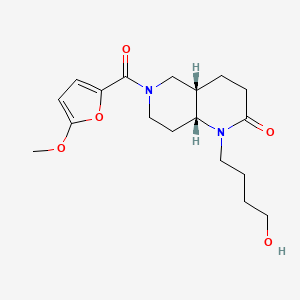
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea, also known as MMBU, is a chemical compound that belongs to the family of urea-based herbicides. It is widely used in agriculture for weed control in crops such as soybean, corn, and cotton. MMBU is known for its high efficacy, low toxicity, and selectivity towards broadleaf weeds. In recent years, MMBU has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, environmental science, and material science.
Mechanism of Action
The exact mechanism of action of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea is not fully understood. However, it is believed to act by inhibiting the biosynthesis of fatty acids and sterols in plants. N-(4-methylbenzyl)-N'-(3-methylphenyl)urea targets the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, N-(4-methylbenzyl)-N'-(3-methylphenyl)urea disrupts the normal metabolic processes in plants, leading to their death.
Biochemical and physiological effects:
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been shown to have minimal toxicity towards mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, making it a safe and effective herbicide. However, some studies have reported that N-(4-methylbenzyl)-N'-(3-methylphenyl)urea may have adverse effects on aquatic organisms such as fish and algae. Further research is needed to fully understand the potential environmental impacts of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea.
Advantages and Limitations for Lab Experiments
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has several advantages as a research tool. It is a potent and selective herbicide that can be used to study the effects of plant stress on various metabolic pathways. N-(4-methylbenzyl)-N'-(3-methylphenyl)urea is also relatively inexpensive and easy to synthesize, making it a widely accessible research tool. However, the use of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea in laboratory experiments requires careful handling and disposal due to its potential environmental impacts.
Future Directions
There are several potential future directions for research on N-(4-methylbenzyl)-N'-(3-methylphenyl)urea. One area of interest is the development of new herbicides based on the structure of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea. Researchers could explore the synthesis of analogs with improved efficacy and selectivity towards target weeds. Another area of interest is the investigation of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea's potential applications in medicine. Researchers could explore the development of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, further research is needed to fully understand the environmental impacts of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea and to develop strategies to mitigate its potential negative effects.
Synthesis Methods
The synthesis of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea involves the reaction of 4-methylbenzylamine and 3-methylphenylisocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes dehydration to form N-(4-methylbenzyl)-N'-(3-methylphenyl)urea. The synthesis of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea is a relatively simple and straightforward process that can be carried out on a large scale.
Scientific Research Applications
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antitumor, antifungal, and antiviral properties. N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to possess potent antifungal activity against Candida albicans, a common fungal pathogen. Moreover, N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been reported to exhibit significant antiviral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
1-(3-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-8-14(9-7-12)11-17-16(19)18-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJHBZSHDYWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5297723.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)
![N-(4-{[4-(3-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5297734.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5297742.png)
![7-[2-(2-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5297758.png)
![2-[(4-methylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5297760.png)

![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297821.png)